molecular formula C12H12N2O2 B13869574 1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde

Cat. No.: B13869574
M. Wt: 216.24 g/mol
InChI Key: UMZAEDWAFSXHBS-UHFFFAOYSA-N
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Description

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde is a heterocyclic organic compound featuring an indazole core substituted with a cyclopropyl group at position 1, a methoxy group at position 6, and a carbaldehyde functional group at position 3. The cyclopropyl substituent introduces steric and electronic effects that may influence conformational rigidity and metabolic stability, while the methoxy group contributes to solubility and binding affinity modulation. The carbaldehyde moiety at position 3 provides a reactive site for further derivatization, such as condensation reactions to form hydrazones or Schiff bases.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-cyclopropyl-6-methoxyindazole-3-carbaldehyde

InChI

InChI=1S/C12H12N2O2/c1-16-9-4-5-10-11(7-15)13-14(8-2-3-8)12(10)6-9/h4-8H,2-3H2,1H3

InChI Key

UMZAEDWAFSXHBS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN2C3CC3)C=O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde typically involves multistep organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react in the presence of an acid catalyst . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-methoxyindazole-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-cyclopropyl-6-methoxyindazole-3-carbaldehyde can be contextualized by comparing it to analogous indazole and indole derivatives. Below is a detailed analysis based on structural motifs, physicochemical properties, and biological relevance (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Key Properties/Activities Reference
This compound Indazole 1-Cyclopropyl, 6-methoxy, 3-carbaldehyde Reactive aldehyde for derivatization Hypothetical
6-Hydroxy-3-((methanesulfonyloxy)methyl)-1-((5,6,7-trimethoxyindol-2-yl)carbonyl)indoline Indoline 6-Hydroxy, 3-methanesulfonyloxymethyl, 1-trimethoxyindolecarbonyl Antifungal activity against Candida spp. Pierce et al., 2014
Hydrazinecarbothioamide, N,N-dipropyl-2-(2-pyridinemethylene)-, (N,N,S) copper(II) chloride complex Hydrazine Pyridinylmethylene, dipropyl, copper(II) complex Metal coordination, antimicrobial Pierce et al., 2014
1H-Azepine-1-carbothioic acid, hexahydro-, [1-(2-pyridinyl)ethylidene]hydrazide Azepine Pyridinylethylidene, carbothioic acid hydrazide Antifungal and enzyme inhibition Pierce et al., 2014

Key Observations

Core Structure Differences :

  • The indazole core in the target compound contrasts with indoline, hydrazine, or azepine scaffolds in analogs. Indazoles exhibit greater aromatic stability compared to indolines, which may enhance metabolic resistance .
  • The presence of a carbaldehyde group (vs. methanesulfonyloxy or pyridinylmethylene in analogs) offers distinct reactivity for forming covalent bonds with biological targets or synthetic intermediates.

The 6-methoxy group may improve solubility compared to hydroxy or thioamide substituents in analogs, though it could reduce hydrogen-bonding capacity relative to hydroxyl groups.

Synthetic Versatility :

  • The carbaldehyde group allows for straightforward functionalization (e.g., hydrazone formation), unlike the rigid metal-coordinated hydrazinecarbothioamide complex, which requires specialized synthetic conditions .

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